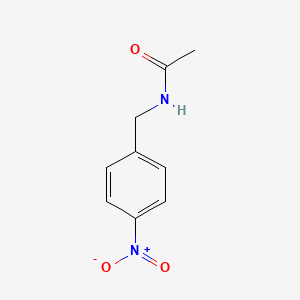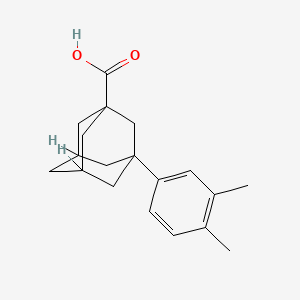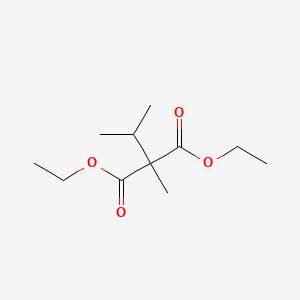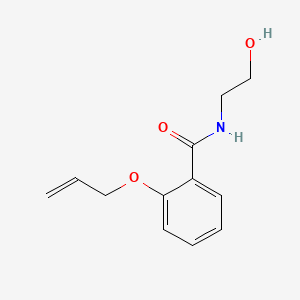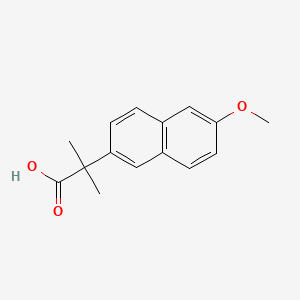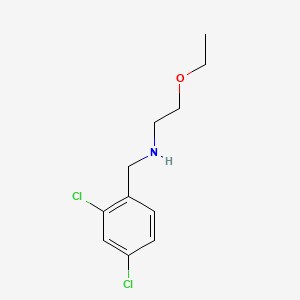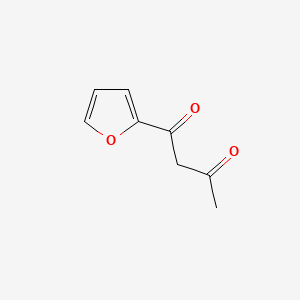
1-(2-Furyl)-1,3-Butandion
Übersicht
Beschreibung
1-(2-Furyl)-1,3-butanedione, also known as 2-furylacetone, is a naturally occurring organic compound with a wide range of uses in the scientific and medical fields. It is an important intermediate for the synthesis of many organic compounds and is used in the production of pharmaceuticals, agrochemicals, and other industrial products. In addition, it has recently gained attention for its potential applications in medical research, particularly in the fields of cancer and neurological diseases.
Wissenschaftliche Forschungsanwendungen
Biomasse-Umsetzung zu Brennstoffen und Chemikalien
1-(2-Furyl)-1,3-Butandion kann aus Biomassequellen wie landwirtschaftlichen Rückständen gewonnen werden. Es spielt eine Rolle bei der Synthese von Biokraftstoffen und erneuerbaren Chemikalien und trägt zur Wertschöpfung von Biomasse bei. Die Reaktivität der Verbindung ermöglicht die Herstellung von flüssigen Kohlenwasserstoffbrennstoffen durch katalytische Prozesse .
Grüne Chemie und Katalyse
In Übereinstimmung mit den Prinzipien der grünen Chemie wird this compound in umweltfreundlichen Reaktionen eingesetzt. Es dient als Vorläufer in katalytischen Reaktionen, die umweltverträglich und kommerziell relevant sind, was die Bedeutung der Verbindung für die nachhaltige chemische Synthese unterstreicht .
Baustein für die organische Synthese
Diese Verbindung dient als Baustein in der synthetischen organischen Chemie. Sie wird zur Herstellung strukturell komplexer Moleküle mit gezielten Anwendungen eingesetzt, was ihre Vielseitigkeit bei der Herstellung von Materialien mit wünschenswerten Eigenschaften demonstriert .
Synthese von Furfuralderivaten
Als Furfuralderivat ist this compound an der Synthese verschiedener furanischer Verbindungen beteiligt. Seine chemische Struktur ermöglicht Modifikationen, die zur Produktion wichtiger, nicht aus Erdöl gewonnenen Chemikalien führen .
Pharmazeutischer Zwischenstoff
Die Reaktivität von this compound macht es zu einem wertvollen Zwischenprodukt in der pharmazeutischen Synthese. Es kann in Verbindungen mit biologischer Aktivität umgewandelt werden, wie z. B. Ureaseinhibitoren, die potenzielle therapeutische Anwendungen haben .
Parfüm- und Aromastoffindustrie
Aufgrund seiner furanischen Natur kann diese Verbindung zur Synthese von Zwischenprodukten für die Parfüm- und Aromastoffindustrie eingesetzt werden. Sie trägt zur Herstellung von aromatischen Verbindungen bei, die die sensorischen Eigenschaften von Konsumgütern verbessern .
Materialwissenschaften
In den Materialwissenschaften kann this compound zur Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden. Seine Molekülstruktur ermöglicht die Bildung von Polymeren und Verbundwerkstoffen, die in verschiedenen Anwendungen eingesetzt werden .
Umweltbehebung
Schließlich wird das Potenzial der Verbindung in der Umweltbehebung untersucht. Ihre Fähigkeit, mit Schadstoffen zu interagieren und deren Abbau zu unterstützen, könnte sie zu einem wichtigen Akteur bei der Beseitigung von Umweltverschmutzung machen .
Wirkmechanismus
Target of Action
A related compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes, such as cataracts and neuropathy .
Mode of Action
Similar compounds like yc-1, which contains a furyl group, have been shown to stimulate platelet-soluble guanylate cyclase (sgc) and indirectly elevate platelet cyclic guanosine monophosphate (cgmp) levels . This results in antiplatelet activity, which can be beneficial in preventing vascular embolisms .
Biochemical Pathways
For instance, YC-1 has been found to inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB, which are involved in cellular responses to hypoxia and inflammation, respectively .
Result of Action
Related compounds like yc-1 have been shown to exhibit antiplatelet activity, anticancer activities, and neuroprotective effects .
Eigenschaften
IUPAC Name |
1-(furan-2-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYKJDYMMUIUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067150 | |
| Record name | 1,3-Butanedione, 1-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25790-35-6 | |
| Record name | 1-(2-Furanyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25790-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butanedione, 1-(2-furanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025790356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butanedione, 1-(2-furanyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Butanedione, 1-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-furyl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Furanyl)-1,3-butanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

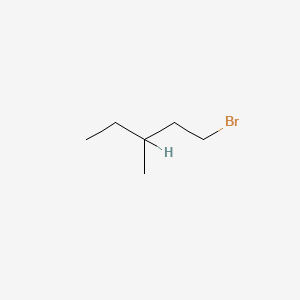

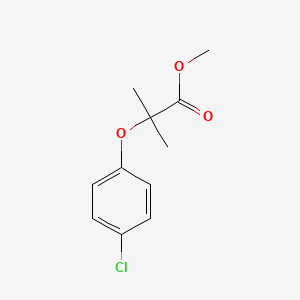
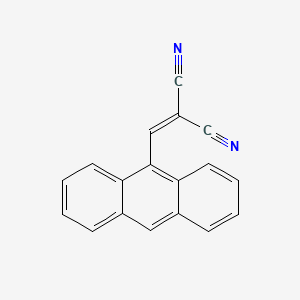
![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)
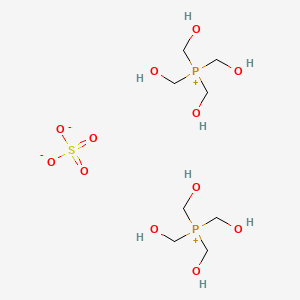
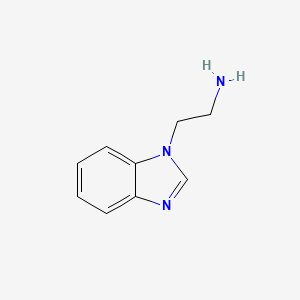
![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)
